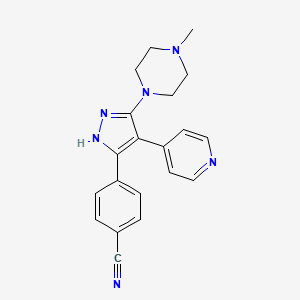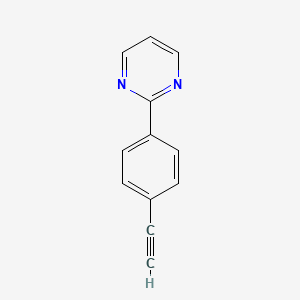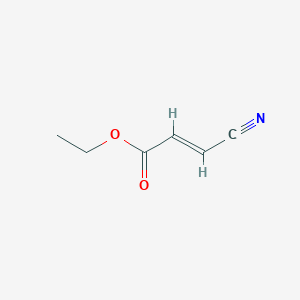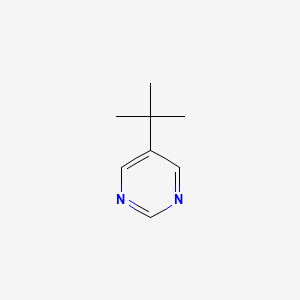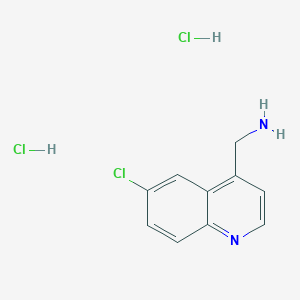![molecular formula C13H18IN3O2 B13117116 tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate CAS No. 1273565-13-1](/img/structure/B13117116.png)
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, iodination, and esterification to introduce the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of new compounds with altered chemical properties.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and reactivity make it suitable for applications in material science and nanotechnology.
作用機序
The mechanism of action of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate involves its interaction with specific molecular targets. The iodine atom and tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
- Bicyclogermacrene
- Isobicyclogermacrene
- cis-Bicyclogermacradiene
- trans-Bicyclogermacradiene
- Lepidozene
- Isolepidozene
Uniqueness
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is unique due to its specific tricyclic structure and the presence of an iodine atom This combination of features gives it distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
1273565-13-1 |
|---|---|
分子式 |
C13H18IN3O2 |
分子量 |
375.21 g/mol |
IUPAC名 |
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-5-7-4-9-10(8(7)6-17)11(14)16-15-9/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChIキー |
IZDBZOQAAGYPPB-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC3=C([C@H]2C1)C(=NN3)I |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC3=C(C2C1)C(=NN3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


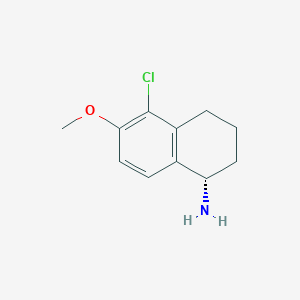

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
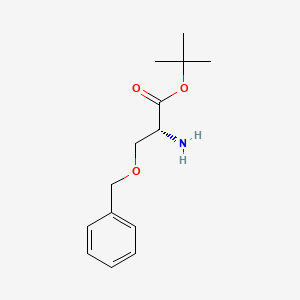
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
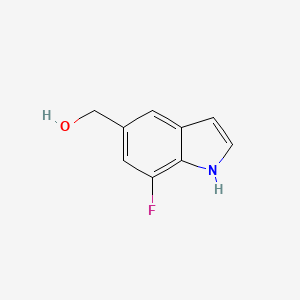
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
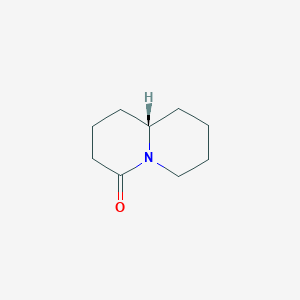
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
